molecular formula C10H12N2O2 B8493303 Ethyl 1-(pyridazin-3-yl)cyclopropanecarboxylate

Ethyl 1-(pyridazin-3-yl)cyclopropanecarboxylate

Cat. No. B8493303
M. Wt: 192.21 g/mol
InChI Key: GYONCDGCHIPTAY-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

Lithium hydroxide (196.4 mg, 4.68 mmol) was added to a solution of ethyl 1-(pyridazin-3-yl)cyclopropanecarboxylate (300 mg, 156 mmol) in tetrahydrofuran and water (1:1, 10 mL) at room temperature. The reaction mixture was stirred for 2 h and concentrated. The resulting residue was dissolved in water and the pH was adjusted to 2 using 1N aqueous hydrochloric acid. The mixture was extracted with ethyl acetate. The organics were dried over sodium sulfate and concentrated to afford the title compound (160 mg) which was used as is without further purification. MS (ES+APCI) (M−H) 163.0; LCMS retention time: 2.713 minutes (Method X1)
Quantity
196.4 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]2([C:12]([O:14]CC)=[O:13])[CH2:11][CH2:10]2)[N:4]=1>O1CCCC1.O>[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]2([C:12]([OH:14])=[O:13])[CH2:10][CH2:11]2)[N:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
196.4 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
300 mg
Type
reactant
Smiles
N1=NC(=CC=C1)C1(CC1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=NC(=CC=C1)C1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: CALCULATEDPERCENTYIELD 0.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.